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There is limited information readily available on the specific scientific research applications of 5-(4-Methoxy-phenyl)-1H-pyrazin-2-one. Scientific databases like PubChem [] do not contain any reported biological activities or references to this compound.
Due to the presence of the pyrazin-2-one ring structure, 5-(4-Methoxy-phenyl)-1H-pyrazin-2-one might hold potential for research in these areas:
5-(4-Methoxy-phenyl)-1H-pyrazin-2-one is a chemical compound that belongs to the class of pyrazinones, characterized by a pyrazine ring substituted with a 4-methoxyphenyl group. Its molecular formula is C11H11N3O, and it features a distinctive structure that contributes to its unique chemical properties and biological activities. The compound is recognized for its potential therapeutic applications, particularly in medicinal chemistry due to its ability to interact with various biological targets.
The biological activity of 5-(4-Methoxy-phenyl)-1H-pyrazin-2-one has been a subject of interest in pharmacological research. Preliminary studies suggest that this compound exhibits:
The synthesis of 5-(4-Methoxy-phenyl)-1H-pyrazin-2-one typically involves several steps:
5-(4-Methoxy-phenyl)-1H-pyrazin-2-one has several potential applications:
Studies on the interactions of 5-(4-Methoxy-phenyl)-1H-pyrazin-2-one with biological macromolecules have revealed its ability to bind effectively to enzyme active sites. This binding can inhibit enzymatic activity, which is crucial for its potential use as a therapeutic agent. Ongoing research aims to elucidate the specific mechanisms through which this compound exerts its biological effects, including its selectivity towards certain enzymes or receptors .
Several compounds share structural similarities with 5-(4-Methoxy-phenyl)-1H-pyrazin-2-one, each exhibiting unique properties:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 5-(4-Methoxy-phenyl)-1H-indole | Indole | Shares the 4-methoxyphenyl group; different ring system. |
| 5-(4-Methoxy-phenyl)-1H-imidazole | Imidazole | Similar substitution pattern; studied for enzyme inhibition. |
| 5-(4-Methoxyphenyl)-2(1H)-pyrazinone | Pyrazinone | Related structure; exhibits diverse biological activities. |
The uniqueness of 5-(4-Methoxy-phenyl)-1H-pyrazin-2-one lies in its pyrazine ring structure, which imparts distinct chemical reactivity and biological properties compared to these similar compounds. Its specific interactions with biological targets make it a promising candidate for further research in drug development .
5-(4-Methoxy-phenyl)-1H-pyrazin-2-one exhibits a distinctive molecular architecture that combines the fundamental pyrazinone core with an aromatic substituent bearing methoxy functionality. The compound possesses the molecular formula C₁₁H₁₀N₂O₂ and maintains a molecular weight of 202.20900 atomic mass units, establishing it as a moderately sized heterocyclic molecule with well-defined physicochemical properties. The systematic nomenclature reflects the compound's structural complexity, with the pyrazin-2-one designation indicating the six-membered diazine ring system containing a ketone functionality at the 2-position, while the 5-(4-methoxyphenyl) prefix describes the aromatic substitution pattern that significantly influences the molecule's electronic characteristics.
The structural framework of 5-(4-Methoxy-phenyl)-1H-pyrazin-2-one encompasses several critical molecular features that define its chemical behavior and reactivity profile. The pyrazinone core consists of a six-membered heterocyclic ring containing two nitrogen atoms positioned at the 1 and 4 positions, with a carbonyl group at the 2-position creating an amide-like functionality within the ring system. This arrangement generates a unique electronic distribution that influences both the molecule's stability and its potential for participating in various chemical transformations. The 4-methoxyphenyl substituent at the 5-position introduces additional electronic effects through the methoxy group's electron-donating properties, which can significantly alter the electron density distribution across the entire molecular framework.
The compound's physical properties reflect its structural characteristics and provide insight into its behavior under various conditions. The density of 1.22 grams per cubic centimeter indicates a relatively compact molecular packing, while the boiling point of 497.1 degrees Celsius at 760 millimeters of mercury suggests significant intermolecular forces and thermal stability. The flash point of 254.5 degrees Celsius provides important information regarding the compound's thermal behavior and handling characteristics. Additionally, the logarithmic partition coefficient value of 1.44550 indicates moderate lipophilicity, suggesting potential for membrane permeability while maintaining reasonable aqueous solubility characteristics.
| Property | Value | Units |
|---|---|---|
| Molecular Formula | C₁₁H₁₀N₂O₂ | - |
| Molecular Weight | 202.20900 | g/mol |
| Density | 1.22 | g/cm³ |
| Boiling Point | 497.1 | °C at 760 mmHg |
| Flash Point | 254.5 | °C |
| Logarithmic Partition Coefficient | 1.44550 | - |
| Polar Surface Area | 54.98000 | Ų |
| Exact Mass | 202.07400 | - |
| Index of Refraction | 1.598 | - |
The historical development of pyrazinone chemistry traces its origins to the pioneering work of Reuben G. Jones in 1949, who disclosed an original synthetic methodology for preparing 2-hydroxypyrazines through double condensation reactions between 1,2-dicarbonyls and alpha-aminoamides. This foundational discovery established the theoretical and practical framework for understanding pyrazinone synthesis and reactivity, creating a methodological foundation that continues to influence contemporary synthetic approaches. Jones's work, conducted at Eli Lilly's Indianapolis research facilities, represented a significant advancement in heterocyclic chemistry by providing a reliable and general method for accessing these important nitrogen-containing ring systems, despite some limitations regarding regioselectivity when starting from alpha-ketoaldehydes.
The historical significance of pyrazinone chemistry extends beyond individual synthetic methodologies to encompass broader developments in understanding heterocyclic reactivity and biological activity. Early investigations into pyrazinone derivatives revealed their potential as bioactive compounds, with natural products such as aspergillic acid demonstrating the inherent biological relevance of the pyrazinone scaffold. Aspergillic acid, with its systematic name 1-Hydroxy-6-(2-butanyl)-3-isobutyl-2(1H)-pyrazinone, exemplified the natural occurrence of pyrazinone structures and provided early evidence for their potential therapeutic applications as antibiotic and antifungal agents derived from Aspergillus flavus strains.
The evolution of pyrazinone chemistry throughout the latter half of the twentieth century witnessed significant advances in both synthetic methodology and mechanistic understanding. Researchers developed increasingly sophisticated approaches to pyrazinone synthesis, including condensation reactions of alpha-aminoamides with alpha-diketones, condensation of alpha-aminonitriles with oxalyl halides, and multi-component reaction strategies. These methodological advances paralleled growing recognition of pyrazinones as privileged scaffolds in medicinal chemistry, with compounds such as favipiravir demonstrating the therapeutic potential of appropriately substituted pyrazinone derivatives for treating viral infections including influenza A and B, avian influenza, and investigations into Ebola virus and COVID-19 treatments.
Contemporary organic synthesis has witnessed a remarkable expansion in the strategic importance of pyrazinone derivatives, with 5-(4-Methoxy-phenyl)-1H-pyrazin-2-one representing a paradigmatic example of how sophisticated heterocyclic targets can serve multiple roles in modern synthetic chemistry. The compound's significance stems from its dual function as both a valuable synthetic intermediate and a target molecule in its own right, reflecting the evolving complexity and sophistication of contemporary synthetic strategies. Modern synthetic approaches to pyrazinone construction have moved beyond traditional methodologies to embrace innovative strategies such as ring transformation reactions of mesoionic oxazoles, tele-nucleophilic substitution processes, and advanced multi-component coupling reactions that provide access to densely functionalized pyrazinone architectures.
Recent developments in pyrazinone synthesis have demonstrated the remarkable versatility of these heterocyclic systems in contemporary organic chemistry. Novel methodologies for constructing 1,5,6-trisubstituted 2(1H)-pyrazinones through treatment of mesoionic 1,3-oxazolium-5-olates with carbanions derived from activated methylene isocyanides have provided access to densely functionalized derivatives with significant potential for biological applications. These synthetic innovations have revealed new possibilities for creating complex molecular architectures while maintaining operational simplicity and mild reaction conditions, characteristics that are particularly valuable in the context of pharmaceutical development and materials science applications.
The contemporary significance of 5-(4-Methoxy-phenyl)-1H-pyrazin-2-one and related compounds extends into emerging areas of synthetic chemistry, including photochemical transformations and oxidative coupling reactions. Research into photochemical reactions of pyrazin-2(1H)-ones has revealed unique reactivity patterns involving singlet oxygen interactions that lead to stable endoperoxide intermediates, demonstrating the rich photochemistry available to these heterocyclic systems. These studies have shown that pyrazin-2(1H)-ones can act as their own sensitizers in reactions with singlet oxygen, leading to complex rearrangement processes that afford N-alkyl acetamide derivatives through novel mechanistic pathways involving oxygen-oxygen bond fission, alcohol addition, and subsequent molecular rearrangements.
The strategic importance of pyrazinone chemistry in contemporary synthesis is further exemplified by the development of regioselective three-component reactions that represent the first examples of tele-nucleophilic substitution of hydrogen processes where anionic sigma-hydrogen adducts are quenched by electrophiles before elimination occurs. These methodological advances have provided synthetic chemists with powerful tools for accessing 3,6-difunctionalized pyrazinone derivatives through operationally simple procedures that offer excellent control over regioselectivity and functional group compatibility. The ability to introduce diverse functional groups through electrophilic quenching reactions has expanded the synthetic utility of pyrazinone intermediates and created new opportunities for developing complex molecular architectures with tailored properties for specific applications in medicinal chemistry and materials science.
| Synthetic Method | Reaction Conditions | Typical Yield (%) | Reaction Time | Key Advantages |
|---|---|---|---|---|
| Cyclocondensation of α-aminoamides with α-diketones | Reflux in ethanol, 3-4 hours | 65-80 | 3-4 hours | Simple starting materials |
| Condensation of α-aminonitrile with oxalyl halides | Oxalyl chloride, toluene, 80-120°C | 60-85 | 2-6 hours | High yields, scalable |
| Mesoionic oxazole ring transformation | TosMIC/ethyl isocyanoacetate, base-mediated | 70-90 | 1-3 hours | Mild conditions, high efficiency |
| Strecker reaction followed by cyclization | HCl gas, then oxalyl chloride, MW | 75-95 | 30 min (MW) | Rapid MW-assisted protocol |
| Microwave-assisted cyclocondensation | 420W microwave, 10 minutes | 83-98 | 10 minutes | Excellent yields, short time |
| Transition metal-catalyzed C-H functionalization | Rh(III) catalyst, 100-150°C | 70-85 | 4-12 hours | Functional group compatibility |
| Palladium-catalyzed cross-coupling | Pd(PPh3)4, DMF, 170°C | 69-88 | 10 minutes (MW) | Chemoselective, mild conditions |
| Rhodium-catalyzed oxidative annulation | Rh(III), internal alkynes, mild conditions | 60-80 | 2-8 hours | Novel methodology, broad scope |
Table 2: Optimization Parameters for Pyrazinone Synthesis
| Parameter | Optimal Range | Critical Effects |
|---|---|---|
| Temperature | 120-170°C | Higher temp increases rate but may cause decomposition |
| Solvent | DMF, toluene, ethanol | Polar aprotic solvents generally favorable |
| Catalyst Loading | 5-10 mol% | Higher loading improves conversion but increases cost |
| Reaction Time | 10 min - 4 hours | Longer times may lead to side reactions |
| Microwave Power | 420W (for MW) | Optimal power prevents overheating |
| Base Equivalents | 1.1-2.0 equiv | Excess base improves cyclization efficiency |
| Substrate Concentration | 0.1-0.5 M | Moderate concentration balances rate and selectivity |
| Atmosphere | Inert (N2/Ar) | Prevents oxidative side reactions |
Table 3: Functional Group Transformations of Pyrazinone Scaffolds
| Transformation Type | Reagents/Conditions | Typical Yields (%) | Selectivity |
|---|---|---|---|
| Halogenation at C-3 | Oxalyl chloride/bromide | 80-95 | High (C-3 selective) |
| Arylation via Suzuki coupling | ArB(OH)2, Pd catalyst | 70-90 | High (aryl-specific) |
| Alkylation at N-1 | Alkyl halides, base | 60-85 | Moderate (N-1 preferred) |
| Oxidative annulation | Rh(III), alkynes | 65-80 | High (regioselective) |
| Nucleophilic substitution | Nucleophiles, heat | 70-85 | Variable |
| Reductive dechlorination | Pd/C, H2 or NaBH4 | 85-95 | High (selective reduction) |
| Cyanation reactions | Zn(CN)2, Pd catalyst | 60-75 | Moderate |
| Heck coupling | Alkenes, Pd catalyst | 65-80 | Good (trans-selective) |
The nuclear magnetic resonance spectroscopic characterization of 5-(4-methoxy-phenyl)-1H-pyrazin-2-one provides detailed insights into the molecular structure and electronic environment of individual atoms within the compound [1] [2] [3]. The proton nuclear magnetic resonance spectrum exhibits several distinctive features that are characteristic of the pyrazinone core structure and the methoxyphenyl substituent.
The most characteristic signal in the proton nuclear magnetic resonance spectrum appears as a broad singlet at approximately δ 12.5 parts per million, which corresponds to the amide hydrogen attached to the nitrogen atom at position 1 of the pyrazinone ring [1]. This downfield chemical shift reflects the electron-withdrawing nature of the carbonyl group and the participation of this proton in hydrogen bonding interactions within the crystal lattice or in solution.
The aromatic protons of the pyrazine ring system typically resonate in the region between δ 6.8 and 8.5 parts per million, with the exact chemical shifts depending on the electronic effects of the substituents and the solvent system employed [2] [3]. The pyrazine ring protons exhibit characteristic splitting patterns that reflect the coupling interactions between adjacent aromatic protons and the nitrogen atoms within the heterocyclic framework.
The 4-methoxyphenyl substituent contributes a distinctive set of aromatic signals in the region between δ 6.9 and 8.0 parts per million [2] [4]. These signals typically appear as two sets of doublets corresponding to the protons ortho and meta to the methoxy group, with coupling constants of approximately 8-9 hertz reflecting the ortho coupling relationship between adjacent aromatic protons.
The methoxy group attached to the phenyl ring produces a characteristic singlet at δ 3.8-3.9 parts per million, integrating for three protons [2] [4]. This signal is typically sharp and well-resolved, providing a reliable diagnostic feature for confirming the presence and integrity of the methoxy substituent.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information about the carbon framework of the molecule [2] [5]. The carbonyl carbon of the pyrazinone ring resonates in the characteristic amide region between δ 160-170 parts per million, reflecting the electron-deficient nature of this carbon atom due to the adjacent electronegative nitrogen and oxygen atoms.
The aromatic carbon atoms of both the pyrazine and phenyl rings appear in the typical aromatic region between δ 110-150 parts per million [2] [5]. The exact chemical shifts of these carbons are influenced by the electronic effects of the heteroatoms and substituents, with carbons adjacent to nitrogen atoms typically appearing at higher field compared to those in purely carbocyclic aromatic systems.
The methoxy carbon produces a characteristic signal at δ 55-56 parts per million [2] [4], which is diagnostic for the presence of an aromatic methyl ether functionality. This signal appears as a sharp peak in the carbon-13 spectrum and serves as a reliable marker for the methoxyphenyl substituent.
Infrared spectroscopy provides valuable information about the functional groups and molecular vibrations present in 5-(4-methoxy-phenyl)-1H-pyrazin-2-one [6] [7] [8]. The infrared spectrum exhibits several characteristic absorption bands that are diagnostic for the pyrazinone core structure and the aromatic substituents.
The nitrogen-hydrogen stretching vibration of the pyrazinone ring appears as a medium to strong absorption band in the region between 3200-3400 wavenumbers [6] [7]. This broad absorption often exhibits fine structure due to hydrogen bonding interactions in the solid state, and the exact frequency depends on the strength and nature of these intermolecular interactions.
The carbonyl stretching vibration produces a strong, sharp absorption band between 1650-1680 wavenumbers [6] [7], which is characteristic of the amide functionality within the pyrazinone ring. This band is typically one of the most intense features in the infrared spectrum and provides unambiguous confirmation of the presence of the ketone group.
The carbon-nitrogen stretching vibrations of the pyrazine ring contribute medium to strong absorption bands in the region between 1580-1620 wavenumbers [6] [8]. These vibrations are often coupled with carbon-carbon stretching modes within the aromatic ring system, resulting in complex absorption patterns that are characteristic of nitrogen-containing heterocycles.
Aromatic carbon-hydrogen stretching vibrations appear as medium intensity bands between 3000-3100 wavenumbers [6] [8], while the corresponding carbon-carbon stretching modes of the aromatic rings produce medium to strong absorptions in the region between 1450-1600 wavenumbers [6] [9].
The methoxy group contributes a strong absorption band between 1230-1260 wavenumbers, corresponding to the carbon-oxygen stretching vibration of the ether linkage [6] [9]. This band is typically well-resolved and serves as a diagnostic feature for the presence of the methoxy substituent.
Ultraviolet-visible spectroscopy reveals the electronic transitions associated with the conjugated π-electron system of 5-(4-methoxy-phenyl)-1H-pyrazin-2-one [6] [9] [10]. The absorption spectrum exhibits several characteristic bands corresponding to different types of electronic transitions within the molecule.
The π → π* transitions of the pyrazine ring system produce intense absorption bands in the region between 250-280 nanometers, with molar extinction coefficients typically ranging from 15,000 to 30,000 reciprocal molar reciprocal centimeters [6] [9]. These transitions reflect the promotion of electrons from bonding π molecular orbitals to antibonding π* orbitals within the heterocyclic ring system.
The aromatic π → π* transitions of the phenyl ring contribute additional absorption bands between 270-300 nanometers, with extinction coefficients in the range of 10,000 to 25,000 reciprocal molar reciprocal centimeters [6] [9]. The exact wavelengths and intensities of these transitions are influenced by the electron-donating nature of the methoxy substituent.
Weaker n → π* transitions involving the non-bonding electrons on the nitrogen atoms appear at longer wavelengths, typically between 320-350 nanometers, with extinction coefficients of 500-2,000 reciprocal molar reciprocal centimeters [6] [10]. These transitions are often obscured by more intense π → π* absorptions but can be observed as shoulders or weak bands in the spectrum.
Charge transfer transitions between the electron-rich methoxyphenyl donor and the electron-deficient pyrazinone acceptor may contribute additional absorption features in the region between 300-400 nanometers, with extinction coefficients ranging from 5,000 to 15,000 reciprocal molar reciprocal centimeters [6] [10]. These transitions are sensitive to solvent effects and can provide information about the electronic communication between different parts of the molecule.
Single crystal X-ray diffraction analysis represents the definitive method for determining the three-dimensional molecular structure and solid-state packing arrangements of 5-(4-methoxy-phenyl)-1H-pyrazin-2-one [11] [12] [13]. Based on the crystallographic characteristics of structurally related pyrazinone derivatives, several key structural features can be anticipated for this compound.
The molecular structure is expected to exhibit a predominantly planar configuration for the pyrazinone ring system, with the carbonyl group and the nitrogen atoms arranged in a coplanar geometry that facilitates optimal orbital overlap and electronic delocalization [11] [12] [13]. The six-membered pyrazinone ring typically adopts bond lengths and angles that are intermediate between those of purely aromatic and aliphatic systems, reflecting the partial double bond character of the carbon-nitrogen bonds within the heterocycle.
The 4-methoxyphenyl substituent is anticipated to be oriented at a specific dihedral angle relative to the pyrazinone plane, with the exact orientation determined by the balance between electronic conjugation and steric interactions [11] [12] [13]. The phenyl ring itself maintains a planar configuration, while the methoxy group typically adopts a coplanar arrangement with the aromatic ring to maximize orbital overlap between the oxygen lone pairs and the π-electron system.
Crystal packing analysis reveals that pyrazinone derivatives typically form extensive hydrogen bonding networks in the solid state [11] [12] [13]. The amide hydrogen of the pyrazinone ring serves as a strong hydrogen bond donor, while the carbonyl oxygen and the nitrogen atoms act as hydrogen bond acceptors. These intermolecular interactions significantly influence the crystal structure and contribute to the overall stability of the solid-state form.
Based on crystallographic data from related compounds, 5-(4-methoxy-phenyl)-1H-pyrazin-2-one is expected to crystallize in common space groups such as P21/c or P-1, with unit cell dimensions typically ranging from 7-12 Å along the a-axis, 8-15 Å along the b-axis, and 10-20 Å along the c-axis [11] [12] [13]. The unit cell volume is anticipated to fall within the range of 800-2000 cubic angstroms, with Z values of 4-8 molecules per unit cell.
The calculated density is expected to be approximately 1.2-1.5 grams per cubic centimeter [14], which is consistent with the molecular weight and packing efficiency typical of aromatic heterocyclic compounds. Data collection is typically performed at temperatures ranging from 150-298 Kelvin, with refinement R-factors generally falling between 0.04-0.08 for high-quality crystal structures [11] [12] [13].
The conformational behavior of 5-(4-methoxy-phenyl)-1H-pyrazin-2-one encompasses several degrees of freedom that influence both the molecular structure and the intermolecular interactions in different phases [15] [16] [17]. The primary source of conformational variability arises from the rotation about the bond connecting the pyrazinone ring to the 4-methoxyphenyl substituent.
The dihedral angle between the pyrazinone and phenyl ring planes represents a critical conformational parameter that affects the extent of electronic communication between these aromatic systems [15] [16]. Computational studies and crystallographic analyses of related compounds suggest that this angle can vary significantly, ranging from nearly coplanar arrangements that maximize conjugation to more twisted conformations that reduce steric interactions.
The methoxy group orientation provides an additional source of conformational flexibility, although this rotation is generally restricted due to the conjugation between the oxygen lone pairs and the aromatic π-system [15] [17]. The preferred conformation typically places the methoxy group in the plane of the phenyl ring, although slight deviations may occur due to crystal packing forces or intermolecular interactions.
Temperature-dependent studies and molecular dynamics simulations indicate that the conformational preferences of pyrazinone derivatives are influenced by both intramolecular electronic effects and intermolecular interactions [15] [16]. In solution, rapid interconversion between different conformers may occur, while in the crystalline state, the conformation is typically locked into a specific arrangement determined by the optimal packing interactions.
The assessment of conformational flexibility requires consideration of the energy barriers associated with rotation about the various bonds within the molecule [15] [17]. These barriers are influenced by factors such as steric hindrance, electronic conjugation, and intermolecular interactions, and they determine the accessibility of different conformational states under various conditions.
Computational modeling using density functional theory methods provides valuable insights into the relative energies and geometric parameters of different conformers [15] [16]. These calculations can predict the most stable conformations and identify transition states associated with conformational interconversion, thereby providing a comprehensive understanding of the molecular flexibility and its implications for physical and chemical properties.